1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole
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Overview
Description
1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole is a complex organic compound that features a dioxolane ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The carbazole moiety can be introduced through various organic reactions, including Friedel-Crafts alkylation or cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water from the reaction mixture, enhancing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar acetal properties.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavors and fragrances.
Uniqueness
1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole is unique due to its combination of a dioxolane ring and a carbazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
112609-90-2 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-4,9-dihydro-3H-carbazole |
InChI |
InChI=1S/C17H19NO2/c1-2-7-15-13(5-1)14-6-3-4-12(17(14)18-15)8-9-16-19-10-11-20-16/h1-2,4-5,7,16,18H,3,6,8-11H2 |
InChI Key |
XDQUIUCRHFBFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C1)CCC3OCCO3)NC4=CC=CC=C24 |
Origin of Product |
United States |
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